3-tert-Butoxybenzoic acid

Description

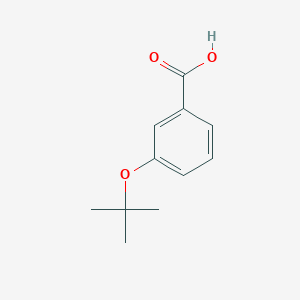

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURSJORDCNZJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343002 | |

| Record name | 3-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15360-02-8 | |

| Record name | 3-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Tert Butoxybenzoic Acid

Direct Synthesis Approaches

Direct synthesis of 3-tert-butoxybenzoic acid in a single step from readily available starting materials is not a widely reported or practical method. The primary challenge lies in achieving regioselective tert-butoxylation at the meta-position of benzoic acid. The carboxyl group is a meta-directing deactivator for electrophilic aromatic substitution, while the tert-butoxy (B1229062) group is an ortho, para-directing activator. This inherent conflict in directing effects makes direct synthesis inefficient.

Furthermore, the direct reaction of 3-hydroxybenzoic acid with a tert-butylating agent under acidic conditions can be problematic. While acid catalysis can facilitate the formation of a tert-butyl cation from sources like isobutylene (B52900) or tert-butanol, these conditions can also lead to competing side reactions, such as polymerization of the alkene or dehydration of the alcohol, and may not favor the desired etherification. sciencemadness.org

Multi-step Synthetic Pathways

The most effective and commonly employed strategy for the synthesis of this compound involves a multi-step sequence. This approach provides better control over the regiochemistry and ultimately leads to higher yields of the desired product. The general strategy involves the protection of the carboxylic acid group, followed by etherification of the hydroxyl group, and subsequent deprotection of the carboxylic acid.

The most logical and widely utilized precursor for the synthesis of this compound is 3-hydroxybenzoic acid . This starting material possesses the required substitution pattern on the benzene (B151609) ring, with a hydroxyl group at the 3-position that can be converted to the tert-butoxy ether. rasayanjournal.co.innih.gov

Before the etherification step, the carboxylic acid functionality of 3-hydroxybenzoic acid must be protected to prevent it from interfering with the base-mediated etherification reaction. A common protection strategy is esterification to form a methyl or ethyl ester. This is typically achieved by reacting 3-hydroxybenzoic acid with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. rasayanjournal.co.innih.gov This initial esterification step is crucial for the success of the subsequent etherification.

| Precursor | Protection Strategy | Protected Precursor |

| 3-Hydroxybenzoic acid | Esterification | Methyl 3-hydroxybenzoate |

| 3-Hydroxybenzoic acid | Esterification | Ethyl 3-hydroxybenzoate |

The core transformation in the synthesis of this compound is the formation of the tert-butyl ether linkage. The most common method for this is a variation of the Williamson ether synthesis . sciencemadness.orgprepchem.com In this reaction, the hydroxyl group of the protected precursor (e.g., methyl 3-hydroxybenzoate) is deprotonated with a base to form an alkoxide, which then acts as a nucleophile and attacks a tert-butyl electrophile.

However, the classic Williamson ether synthesis using a tert-butyl halide (e.g., tert-butyl chloride or bromide) is not efficient in this case. This is because the bulky tert-butyl halide is prone to elimination reactions (E2) in the presence of a strong base, leading to the formation of isobutylene gas instead of the desired ether. prepchem.com

Therefore, alternative strategies for introducing the tert-butyl group are employed. A more effective method involves the reaction of the protected precursor with a source of the tert-butyl cation under controlled conditions. One such method is the reaction with isobutylene in the presence of an acid catalyst.

A general procedure analogous to the synthesis of other 3-alkoxybenzoic acids involves the following steps: rasayanjournal.co.in

Esterification of 3-hydroxybenzoic acid: 3-hydroxybenzoic acid is refluxed with methanol and a catalytic amount of concentrated sulfuric acid to produce methyl 3-hydroxybenzoate.

Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to etherification. While direct use of tert-butyl halides is problematic, the reaction with isobutylene in the presence of an acid catalyst is a viable alternative.

Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by reacting the methyl 3-tert-butoxybenzoate with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the final product, this compound. rasayanjournal.co.in

A representative reaction scheme is shown below:

Step 1: Esterification

Step 2: Etherification (conceptual)

Step 3: Hydrolysis

| Step | Reagents and Conditions | Product |

| Esterification | 3-Hydroxybenzoic acid, Methanol, conc. H₂SO₄, Reflux | Methyl 3-hydroxybenzoate |

| Etherification | Methyl 3-hydroxybenzoate, Isobutylene, Acid catalyst | Methyl 3-tert-butoxybenzoate |

| Hydrolysis | Methyl 3-tert-butoxybenzoate, aq. NaOH or KOH, then H⁺ | This compound |

An alternative, though less common, multi-step pathway would involve starting with a precursor that already contains the tert-butoxy group and then introducing the carboxylic acid functionality. For instance, one could envision starting with 3-bromo-tert-butoxybenzene and converting the bromo group into a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. However, the preparation of the 3-bromo-tert-butoxybenzene precursor itself would likely involve similar steps of etherification of a bromophenol, making this route more convoluted.

Key Reaction Steps and Conditions

Regioselective Synthesis Considerations

The key to the successful synthesis of this compound lies in the regioselectivity of the etherification step. By starting with 3-hydroxybenzoic acid, the position of the incoming tert-butoxy group is predetermined. The hydroxyl group at the 3-position is the site of reaction, ensuring that the tert-butoxy group is introduced at the desired meta-position relative to the carboxylic acid.

Attempts to reverse the order of functionalization, for example, by first introducing a tert-butoxy group to benzene and then attempting to carboxylate the ring, would lead to a mixture of ortho and para isomers, as the tert-butoxy group is a strong ortho, para-director for electrophilic aromatic substitution.

Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings. nih.govacs.org While this is typically used to functionalize positions ortho to a directing group, the principles highlight the importance of the starting material's substitution pattern. In the case of this compound synthesis, the use of a precursor with the hydroxyl group already in the meta position circumvents the challenges of directing a new substituent to that position. The inherent structure of 3-hydroxybenzoic acid provides the necessary regiochemical control.

Ortho-Metalation Strategies for Benzoic Acids

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, and it has been effectively applied to benzoic acids. organic-chemistry.org This strategy relies on a directed metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. organic-chemistry.org The carboxylate group itself can act as a DMG, facilitating the introduction of various electrophiles at the C-2 position. organic-chemistry.orgorganic-chemistry.org

The choice of the base and reaction conditions is crucial for achieving high regioselectivity. For instance, the treatment of benzoic acid with a combination of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-90°C) effectively generates the ortho-lithiated species. researchgate.net This intermediate can then be reacted with a range of electrophiles to yield ortho-substituted benzoic acids in good yields. researchgate.net

Similarly, hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be employed for the ortho-metalation of unprotected 3-substituted benzoic acids, such as 3-chloro- and 3-bromobenzoic acids. acs.org This approach allows for the generation of lithium 3-substituted-2-lithiobenzoates, which can be trapped with electrophiles to produce a variety of 2,3-disubstituted benzoic acids. acs.org

The following table summarizes the ortho-metalation of different benzoic acid derivatives:

| Starting Material | Reagents | Product | Yield |

| Benzoic Acid | s-BuLi/TMEDA, THF, -90°C; then electrophile (e.g., MeI, MeSSMe, C2Cl6, C2Br2Cl4) | o-Substituted benzoic acid | Good |

| 3-Chlorobenzoic Acid | LDA or LTMP, -50°C; then electrophile | 2-Substituted-3-chlorobenzoic acid | Variable |

| 3-Bromobenzoic Acid | LDA or LTMP, -50°C; then electrophile | 2-Substituted-3-bromobenzoic acid | Variable |

Influence of Protecting Groups on Selectivity

In multi-step syntheses, protecting groups are often essential to mask reactive functional groups and ensure chemoselectivity. organic-chemistry.orgwikipedia.org The choice of protecting group is critical, as it must be stable under the reaction conditions of subsequent steps and be readily removed without affecting other parts of the molecule. organic-chemistry.orguchicago.edu

For benzoic acids, the carboxylic acid functionality can be protected as an ester, such as a methyl or tert-butyl ester. uchicago.edunih.gov The tert-butoxycarbonyl (Boc) group is a common protecting group for amines and is known for its stability under many conditions but can be removed under acidic conditions. nih.govscirp.org The stability of various protecting groups can be influenced by the reaction conditions. For example, in an oxidative esterification reaction, the tert-butyldimethylsilyl (TBDMS) group was found to be unstable, while the tert-butyldiphenylsilyl (TBDPS) group remained intact. scirp.org

The presence and nature of protecting groups can significantly influence the stereoselectivity of a reaction. nih.gov In carbohydrate chemistry, for example, a 2-O-acyl group typically leads to 1,2-trans-glycosides, whereas a 2-O-ether protecting group often results in the formation of 1,2-cis-glycosides. nih.gov This demonstrates the profound impact that a seemingly passive protecting group can have on the outcome of a reaction.

The following table outlines the stability of different protecting groups under specific reaction conditions:

| Functional Group | Protecting Group | Reaction Conditions | Stability |

| Phenolic Hydroxy | tert-Butoxycarbonyl (Boc) | Oxidative esterification (acidic) | Unstable |

| Phenolic Hydroxy | Tetrahydropyranyl (THP) | Acidic environments | Ambiguous |

| Phenolic Hydroxy | Acetyl (Ac) | Acidic environments | Ambiguous |

| Phenolic Hydroxy | tert-Butyldimethylsilyl (TBDMS) | Oxidative esterification | Unstable |

| Phenolic Hydroxy | tert-Butyldiphenylsilyl (TBDPS) | Oxidative esterification | Stable |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

Sustainable Methodologies

Sustainable methodologies in the synthesis of benzoic acid derivatives focus on using less hazardous reagents and solvents. For example, a greener synthesis of a key intermediate for molecular motors involved a recrystallization method from ethyl acetate (B1210297) instead of purification by flash column chromatography, reducing solvent waste. acs.org Another approach involves the use of biomass-derived solvents like γ-valerolactone (GVL), which is less flammable and safer than traditional solvents like n-BuOH. mdpi.com

The use of catalysts that can operate under milder conditions and with higher atom economy is also a key aspect of sustainable synthesis. Ruthenium-catalyzed annulative coupling of benzoic acids and alkenes has been achieved in sustainable solvents like methanol, n-butanol, and GVL. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy consumption. mun.ca

Advanced Reactivity and Transformation Studies of 3 Tert Butoxybenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group in 3-tert-butoxybenzoic acid is a key site for chemical modifications, enabling the synthesis of various derivatives. These transformations are crucial for altering the compound's characteristics and integrating it into larger, more complex molecules.

Esterification of this compound is a frequently employed method to protect the carboxylic acid or to generate derivatives with modified physical and chemical properties. cymitquimica.com Standard esterification procedures, such as reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid, are generally successful. While the bulky tert-butoxy (B1229062) group can sterically impede the reaction with very large alcohols, the process typically proceeds with high yields for most common alcohols. For instance, the synthesis of tert-butyl esters from carboxylic acids can be achieved by reacting the acid with isobutylene (B52900) in the presence of a strong acid catalyst. acs.org Another approach involves the use of dehydrating condensation reagents, such as aromatic carboxylic anhydrides, in the presence of a Lewis acid catalyst to facilitate ester formation. tcichemicals.com

| Reactant | Reagent | Product | Reference |

| This compound | tert-Butyl alcohol, H₂SO₄ | tert-Butyl 3-tert-butoxybenzoate | acs.org |

| Carboxylic Acid | Alkyl Halide, Tertiary Amine | Alkyl Ester | google.com |

| Carboxylic Silyl Ester | Alkyl Silyl Ether, Lewis Acid | Carboxylic Ester | tcichemicals.com |

The conversion of this compound to amides opens a pathway to a diverse range of molecules with potential applications in medicinal chemistry. nih.gov This reaction usually involves activating the carboxylic acid before adding an amine. nih.govsci-hub.se Common methods for activating the carboxylic acid include the use of triphenylphosphine (B44618) and iodine, or employing amine-borane complexes which act as both activators and amine carriers. sci-hub.segoogle.com Catalytic direct amidation reactions using reagents like B(OCH₂CF₃)₃ in a suitable solvent such as tert-butyl acetate (B1210297) have also been shown to be effective, particularly for challenging substrates. nih.gov

| Carboxylic Acid | Amine | Reagent/Catalyst | Product | Reference |

| General Carboxylic Acid | General Amine | B(OCH₂CF₃)₃, tBuOAc | Amide | nih.gov |

| General Carboxylic Acid | General Amine | PPh₃, I₂, Et₃N | Amide | sci-hub.se |

| General Carboxylic Acid | Amine-Borane Complex | - | Amide | google.com |

The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, (3-(tert-butoxy)phenyl)methanol, is a significant transformation. This conversion typically requires strong reducing agents. While reagents like lithium aluminum hydride are effective, alternative methods have been developed. nih.gov For example, sodium borohydride (B1222165) (NaBH₄) in the presence of a promoter like 2,4,6-trichloro-1,3,5-triazine can reduce benzoic acid derivatives to their corresponding alcohols under solvent-free conditions. rsc.org Another reported method involves the use of NaBH₄ with bromine as a co-reagent. sci-hub.se Hydrosilylation catalyzed by heterogeneous organocatalysts, such as silica-immobilized cyclic urea, followed by hydrolysis, also presents a viable route for this reduction. nih.gov

| Substrate | Reducing System | Product | Reference |

| Benzoic Acid Derivatives | NaBH₄, 2,4,6-trichloro-1,3,5-triazine | Benzylic Alcohols | rsc.org |

| Benzoic Acids | NaBH₄, Br₂ | Alcohols | sci-hub.se |

| Benzoic Acid Derivatives | Hydrosilylation (Silica-Immobilized Urea), Hydrolysis | Benzylic Alcohols | nih.gov |

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is subject to electrophilic substitution, with the position of the incoming group being influenced by the existing substituents. The bulky tert-butoxy group and the deactivating, meta-directing carboxylic acid group are key determinants of the reaction's regioselectivity.

The tert-butoxy group is an ortho-, para-directing activator due to its ability to donate electron density through resonance and induction. stackexchange.com Conversely, the carboxylic acid group is a deactivating, meta-directing group. In this compound, the directing influences of these two groups are in opposition. The positions ortho (2 and 4) and para (6) to the tert-butoxy group are activated, while the positions meta (5) to the carboxylic acid are the preferred sites for electrophiles targeting a deactivated ring.

The significant steric hindrance of the tert-butoxy group generally disfavors electrophilic attack at the adjacent 2 and 4 positions. stackexchange.com Consequently, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to predominantly occur at the 5-position. This position is meta to the deactivating carboxylic acid group and para to the activating, yet sterically bulky, tert-butoxy group. Common electrophilic substitution reactions include nitration using a mixture of nitric and sulfuric acid, and halogenation with a halogen and a Lewis acid catalyst. libretexts.org

| Reaction | Reagents | Expected Major Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 3-tert-Butoxy-5-nitrobenzoic acid | libretexts.org |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-tert-butoxybenzoic acid | libretexts.org |

Nucleophilic aromatic substitution (SNAAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. Therefore, this compound itself is not a suitable substrate for SNAAr. However, derivatives of this compound that are substituted with potent electron-withdrawing groups, such as a nitro group, can undergo this type of reaction. google.com For these reactions to occur, the carboxylic acid functionality is often protected, for instance as an oxazoline, to prevent interference. acs.org The reaction then proceeds by the attack of a nucleophile, leading to the displacement of a leaving group on the aromatic ring. google.com

| Substrate | Nucleophile | Condition | Product | Reference |

| Aryl Oxazolines | Grignard Reagents | - | Unsymmetrically substituted biphenyls | acs.org |

| 2-Fluorobenzoic acid derivative | Lithium diethylamide | THF | 2-(Diethylamino)benzoic acid derivative | google.com |

Transformations of the tert-Butoxy Group

The tert-butoxy group in this compound is a key functional moiety that can undergo specific chemical transformations. As a tert-butyl ether of a phenol (B47542), its reactivity is dominated by the lability of the tert-butyl group under acidic conditions, which is a cornerstone of its use as a protecting group in organic synthesis.

Cleavage Reactions and Deprotection Strategies

The removal of the tert-butyl group, a process known as deprotection, is the most significant reaction of the tert-butoxy moiety. This transformation regenerates the parent phenolic hydroxyl group, yielding 3-hydroxybenzoic acid. The cleavage is typically accomplished under acidic conditions, where the mechanism involves protonation of the ether oxygen followed by the departure of a stable tert-butyl cation. researchgate.net This cation can be trapped by nucleophiles or can eliminate a proton to form isobutylene. A variety of reagents and conditions have been developed for this purpose, ranging from strong acids to milder, more selective methods.

Common strategies for the deprotection of tert-butyl ethers and esters include:

Strong Acid Catalysis : Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH2Cl2), are highly effective for cleaving tert-butyl ethers. researchgate.netnih.gov Similarly, solutions of hydrogen chloride (HCl) in organic solvents like dioxane can achieve selective deprotection. acs.org

Mild Acid Catalysis : For substrates sensitive to strong acids, milder conditions have been developed. Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl ethers and esters, showing good selectivity while tolerating other acid-labile groups. organic-chemistry.org

Enzymatic Hydrolysis : Biocatalytic methods offer a high degree of selectivity under very mild conditions. While not specifically documented for this compound, the enzymatic hydrolysis of the closely related tert-butyl 4-tert-butoxybenzoate has been successfully demonstrated using a lipase (B570770) from Bacillus subtilis. acs.org This suggests that enzymatic strategies could be applicable for the selective cleavage of the ester or ether group.

Table 1: Selected Deprotection Strategies for tert-Butyl Ethers

| Reagent/System | Conditions | Comments | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Typically used in CH2Cl2, often with scavengers like triethylsilane. | A common and highly effective method for acid-labile groups. nih.gov | researchgate.netnih.gov |

| 4 M HCl in Dioxane | Room temperature. | Effective for phenolic tert-butyl ethers. acs.org | acs.org |

| Aqueous Phosphoric Acid | Mild conditions. | Environmentally benign and selective for tert-butyl groups. organic-chemistry.org | organic-chemistry.org |

| Lipase from B. subtilis | Phosphate buffer, 37 °C. | Demonstrates potential for selective enzymatic cleavage. acs.org | acs.org |

Rearrangement Reactions

Rearrangement reactions involving the direct migration of the tert-butoxy group on the aromatic ring of this compound are not commonly reported in the chemical literature. Reactions that typically facilitate aryl group migrations, such as the Fries rearrangement, require Lewis or Brønsted acid catalysts. Under these acidic conditions, the tert-butoxy group is highly susceptible to cleavage, as described in the previous section. The cleavage reaction to form the phenol and a tert-butyl cation is kinetically and thermodynamically favored over a potential rearrangement pathway. Therefore, the application of standard rearrangement conditions to this compound is expected to result in deprotection rather than rearrangement.

Catalytic Transformations

This compound can serve as a substrate in a variety of catalytic reactions, leveraging both the reactivity of the carboxylic acid group and the C-H bonds of the aromatic ring. These transformations are often facilitated by transition metal complexes or organocatalysts.

Transition Metal Catalysis

Transition metal catalysis offers powerful tools for the functionalization of benzoic acids. The carboxylate group can act as a directing group, enabling regioselective activation of otherwise inert C-H bonds, typically at the ortho position. mdpi.comacs.org While specific examples employing this compound as the starting material are not extensively detailed, the general methodologies developed for substituted benzoic acids are broadly applicable.

Key transition metal-catalyzed transformations for benzoic acids include:

C-H Activation/Annulation : Ruthenium(II) and Rhodium(III) catalysts are widely used to couple benzoic acids with unsaturated partners like alkenes and alkynes. mdpi.com For instance, a catalyst system of [RuCl2(p-cymene)]2 with Cu(OAc)2 as an oxidant can achieve the annulative coupling of benzoic acids and electrophilic alkenes to form 3-alkyl phthalides. mdpi.com The carboxylate group directs the metal to activate an ortho C-H bond, initiating the catalytic cycle.

Decarboxylative Coupling : Palladium and copper catalysts can facilitate cross-coupling reactions where the carboxylic acid moiety is extruded as CO2 and replaced with another group. acs.orgresearchgate.net These reactions are advantageous as they utilize readily available carboxylic acids as alternatives to organometallic reagents. researchgate.net

Carbonylative Transformations : Palladium catalysts can be used for the synthesis of carboxylic acids from aryl halides using formic acid as a CO source, a reaction that highlights the versatility of metal catalysis in manipulating the carboxyl functional group and its precursors. acs.org

Table 2: Representative Transition Metal-Catalyzed Reactions of Benzoic Acids

| Catalyst System | Reaction Type | Coupling Partner | Product Type | Reference(s) |

|---|---|---|---|---|

| [RuCl2(p-cymene)]2 / Cu(OAc)2 | C-H Activation / Annulation | Alkenes | Phthalides | mdpi.com |

| [Cp*RhCl2]2 / AgOTf / Ag2CO3 | C-H Activation / Annulation | Aldehydes | 3-Aryl Phthalides | mdpi.com |

| Pd(OAc)2 / Ag2CO3 | Decarboxylative C-H Arylation | Arenes | Biaryls | acs.org |

| Pd(OAc)2 / Xantphos | Carbonylative Coupling | Formic Acid | Carboxylic Acids | acs.org |

Organocatalysis

In the field of organocatalysis, substituted benzoic acids, including those with structures similar to this compound, can function as important additives or co-catalysts. They typically act as weak Brønsted acids, which can participate in the catalytic cycle without causing unwanted side reactions.

The role of benzoic acid derivatives in organocatalysis often involves:

Activation of Catalysts or Substrates : In amine-catalyzed reactions, a Brønsted acid co-catalyst can facilitate the formation of the key enamine or iminium ion intermediates.

Improving Stereoselectivity : The addition of an appropriately substituted benzoic acid can influence the transition state of the reaction, leading to higher enantioselectivity or diastereoselectivity. For example, in the Michael addition of aldehydes to nitroolefins catalyzed by a pyrrolidine-based organocatalyst, the addition of various benzoic acids was shown to significantly impact the reaction's stereochemical outcome. beilstein-journals.org In a separate study on cross-aldol reactions, 4-methoxybenzoic acid was identified as an optimal co-catalyst that improved the enantiomeric excess of the product. scispace.com

While this compound itself is not highlighted as a premier organocatalyst, its inherent acidity and steric bulk suggest it could be a viable candidate for tuning the reactivity and selectivity of organocatalytic systems.

Table 3: Use of Benzoic Acid Derivatives in Organocatalysis

| Organocatalyst | Additive | Reaction Type | Function of Additive | Reference(s) |

|---|---|---|---|---|

| Pyrrolidine derivative | Benzoic acid / p-Methoxybenzoic acid | Michael Addition | Improve enantioselectivity | beilstein-journals.org |

| 9-Amino-9-deoxy-epi-quinine | 4-Methoxybenzoic acid | Cross-Aldol Reaction | Improve enantioselectivity | scispace.com |

Computational Chemistry and Spectroscopic Analysis of 3 Tert Butoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods allow for a detailed investigation of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of benzoic acid derivatives. nist.govresearchgate.net For 3-tert-Butoxybenzoic acid, DFT calculations, commonly using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), would be employed to fully optimize the molecular geometry in the ground state. researchgate.net

These studies yield precise predictions of bond lengths, bond angles, and dihedral angles. The calculations typically account for the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids in the solid state. researchgate.net The theoretical vibrational frequencies can also be calculated and compared with experimental FT-IR and FT-Raman spectra to validate the optimized structure and aid in the assignment of vibrational modes. acs.org Furthermore, theoretical 1H and 13C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. nist.govamanote.com

Table 1: Representative Predicted Structural Parameters for this compound Monomer using DFT (Note: The following data is illustrative of typical DFT calculation results and is not from a specific experimental study on this exact molecule.)

| Parameter | Predicted Value |

|---|---|

| C-O (ether) Bond Length | 1.37 Å |

| C-O (carboxyl) Bond Length | 1.35 Å |

| C=O (carboxyl) Bond Length | 1.21 Å |

| O-H (carboxyl) Bond Length | 0.97 Å |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. archive.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the butoxy group, which are the regions with higher electron density. The LUMO is likely concentrated around the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. archive.org This analysis helps in predicting how the molecule will interact with other species in chemical reactions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Note: This data is representative of typical quantum chemical calculation results.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. amanote.comarchive.org The MEP map is color-coded to represent different electrostatic potential values.

In an MEP analysis of this compound, the most negative potential (typically colored red) would be located around the oxygen atoms of the carboxylic acid group, indicating the most likely sites for an electrophilic attack. The region around the acidic hydrogen of the carboxyl group would exhibit the most positive potential (colored blue), identifying it as the primary site for nucleophilic attack. The benzene ring would show a moderately negative potential due to its π-electron cloud, while the tert-butyl group would be relatively neutral. This analysis provides a clear visual representation of the molecule's charge landscape and reactivity patterns. amanote.com

The study of non-linear optical (NLO) properties is important for identifying materials with potential applications in optoelectronics and photonics. Quantum chemical calculations can be used to predict the NLO properties of this compound, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nist.gov

These properties arise from the interaction of the molecule with an applied electric field, and large hyperpolarizability values are often associated with molecules possessing significant charge asymmetry, such as those with strong electron donor and acceptor groups connected by a π-conjugated system. For this compound, the tert-butoxy (B1229062) group acts as a mild electron donor and the carboxylic acid as an electron acceptor. DFT calculations would quantify the magnitude of these NLO properties, helping to assess the material's potential for applications like optical switching.

Table 3: Representative Calculated NLO Properties (Note: This data is representative of typical quantum chemical calculation results.)

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~2.5 Debye |

| Mean Polarizability (α) | ~150 a.u. |

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The primary focus of such an analysis would be the rotational freedom around the C-O single bonds connecting the tert-butyl group to the ether oxygen and the ether oxygen to the benzene ring. nist.gov

MD simulations can explore the potential energy surface associated with the rotation of these bonds. For the tert-butoxy group, steric hindrance from the bulky methyl groups and the adjacent aromatic ring will significantly influence the preferred conformations. The analysis would identify the most stable (lowest energy) conformers and the energy barriers between different rotational states. This information is critical for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules in solution. researchgate.net

Intermolecular Interactions

The molecular structure of this compound, featuring both a hydrogen-bond-donating carboxylic acid group and a bulky, electron-donating tert-butoxy group, dictates the nature of its intermolecular interactions. In the solid state and in non-polar solvents, benzoic acids typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid moieties. This primary interaction involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of the second molecule, creating a characteristic eight-membered ring.

Spectroscopic Characterization in Advanced Research

Spectroscopic methods are fundamental to elucidating the structure and purity of this compound. The following sections detail the expected findings from various advanced spectroscopic techniques. While specific experimental data for this exact compound is not widely published, the analysis is based on established principles and data from closely related analogs, such as 3-butoxybenzoic acid and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is an essential tool for confirming the molecular structure of this compound by providing information about the hydrogen and carbon environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the aromatic protons, and the carboxylic acid proton. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.3-1.4 ppm. The aromatic protons, due to the meta-substitution pattern, will present as a complex multiplet system in the downfield region, generally between 7.0 and 8.0 ppm. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The quaternary carbon of the tert-butyl group is expected around 79-80 ppm, while the methyl carbons should appear near 28-29 ppm. The aromatic carbons will resonate in the 115-135 ppm range, with the carbon attached to the carboxylic acid (C1) and the carbon attached to the butoxy group (C3) showing distinct shifts. The carboxyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 167-172 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -C(CH₃)₃ | 1.35 (s, 9H) | 28.8 (3 x CH₃) |

| -C (CH₃)₃ | - | 79.5 |

| Aromatic-H | 7.10 - 7.80 (m, 4H) | - |

| Aromatic-C | - | 118.0 - 132.0 |

| C-COOH | - | 133.0 |

| COOH | >10.0 (s, broad, 1H) | - |

| C OOH | - | 168.0 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid and the ether linkage. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1680-1710 cm⁻¹. The C-O stretching vibrations from the ether linkage and the carboxylic acid are expected in the 1300-1000 cm⁻¹ region. A publication on the synthesis of the closely related 3-butoxybenzoic acid reported a strong acid carbonyl peak at 1684 cm⁻¹. rasayanjournal.co.in

Table 2: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are based on typical values for functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1580 - 1600 | Medium |

| Ether | C-O Stretch | 1200 - 1250 | Strong |

| Carboxylic Acid | C-O Stretch | 1280 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Like other benzoic acid derivatives, this compound is expected to exhibit strong absorption bands in the ultraviolet region due to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the substituents. The tert-butoxy group, being an electron-donating group, may cause a slight red shift (shift to longer wavelength) compared to unsubstituted benzoic acid. Studies on related methoxy- and methylbenzoates show that both protonated and deprotonated forms have strong UV absorption bands, with deprotonation typically causing a blue-shift (shift to shorter wavelength).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Note: Values are predictions based on the typical absorption of substituted benzoic acids in a common solvent like ethanol (B145695).

| Transition | Predicted λmax (nm) |

| π → π* (Primary) | ~200 - 220 |

| π → π* (Secondary) | ~270 - 290 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. A very prominent fragmentation pathway for tert-butoxy ethers is the loss of a tert-butyl cation or isobutylene (B52900), leading to a significant peak. The primary fragmentation would likely involve the loss of the tert-butyl group (C₄H₉, 57 amu) to give a peak at m/z 137, or the loss of isobutylene (C₄H₈, 56 amu) to give a radical cation at m/z 138, corresponding to 3-hydroxybenzoic acid. Further fragmentation of the aromatic ring, such as the loss of -OH (17 amu) or -COOH (45 amu), is also possible. A study on 3-butoxybenzoic acid identified its sodium adduct [M+Na]⁺ at m/z 217 in an electrospray ionization (ESI) mass spectrum, confirming the molecular weight of 194. rasayanjournal.co.in

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, C₁₁H₁₄O₃.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Note: Fragmentation based on common pathways for related structures.

| m/z | Predicted Fragment | Description |

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical |

| 138 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 137 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 121 | [M - C₄H₉ - O]⁺ or [M - C₄H₈ - OH]⁺ | Subsequent fragmentation |

| 93 | [C₆H₅O]⁺ | Loss of CO₂ from m/z 137 |

Derivatives and Advanced Functional Materials Based on 3 Tert Butoxybenzoic Acid

Synthesis and Characterization of Novel Derivatives

The strategic functionalization of 3-tert-butoxybenzoic acid has led to the development of novel molecular structures, including esters, amides, and hybrid molecules, as well as derivatives featuring halogenation and alkylation.

The carboxylic acid moiety of this compound is readily converted into ester and amide linkages, which are fundamental transformations in organic chemistry. These reactions typically involve the activation of the carboxylic acid followed by reaction with an alcohol or an amine.

Esterification is commonly achieved by reacting this compound with a desired alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation follows a similar pathway, reacting the activated acid with a primary or secondary amine. The use of carbodiimide (B86325) coupling reagents, such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a widely employed method for both ester and amide formation under mild conditions. rsc.org This approach is noted for its efficiency and broad applicability. rsc.org For instance, this compound is utilized as a key building block in the preparation of benzothiazole (B30560) amides. coompo.com

The general schemes for these syntheses are as follows:

Esterification: 3-tert-Butoxy-C₆H₄COOH + R-OH → 3-tert-Butoxy-C₆H₄COOR + H₂O

Amidation: 3-tert-Butoxy-C₆H₄COOH + R-NH₂ → 3-tert-Butoxy-C₆H₄CONHR + H₂O

These derivatives are crucial intermediates in the synthesis of more complex molecules for various research applications.

Table 1: Synthesis of Ester and Amide Derivatives from this compound

| Derivative Type | Reactant | Coupling Agents/Catalysts | General Product Structure |

|---|---|---|---|

| Ester | Alcohol (R-OH) | H₂SO₄ (cat.) or EDCI/DMAP | 3-tert-Butoxy-C₆H₄COOR |

| Amide | Amine (RNH₂) | EDCI/DMAP | 3-tert-Butoxy-C₆H₄CONHR |

Hybrid derivatives are complex molecules synthesized by combining two or more different chemical scaffolds to create a new molecule with potentially synergistic or novel properties. The synthesis of hybrid derivatives using this compound involves forming a covalent bond, typically an ester or amide linkage, with another distinct functional molecule.

A common strategy involves the condensation of the carboxylic acid group of this compound with a hydroxyl or amino group on a different molecular core. For example, following methodologies used for similar phenolic acids, this compound can be condensed with other substituted benzoic acids or complex alcohols. researchgate.netresearchgate.net These reactions are often facilitated by dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a DMAP catalyst in a suitable solvent. researchgate.netrasayanjournal.co.in This approach allows for the creation of libraries of hybrid molecules where the properties can be systematically tuned by varying the constituent parts. The resulting hybrid structures are then purified and characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure. researchgate.net

Introducing halogen atoms or alkyl groups onto the aromatic ring of this compound can significantly alter its electronic properties, reactivity, and biological activity.

Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. The position of substitution is directed by the existing tert-butoxy (B1229062) and carboxylic acid groups. Given that the tert-butoxy group is an ortho-, para-director and the carboxylic acid is a meta-director, the outcome of the reaction depends on the specific reagents and conditions used. Methods for the direct halogenation of benzoic acids in the presence of an alkaline compound have been developed. google.com Alternatively, decarboxylative halogenation can replace the carboxylic group with a halogen, though this is more challenging for aromatic acids unless activating groups are present. acs.org

Alkylation of the aromatic ring, typically via Friedel-Crafts alkylation, introduces an alkyl substituent. This reaction is also subject to the directing effects of the existing groups. More advanced methods involve transition metal-catalyzed C-H activation, which allows for the coupling of benzoic acids with alkenes to form ortho-alkylated products with high regioselectivity. mdpi.com For example, rhodium and ruthenium catalysts have been used to synthesize 3-alkyl phthalides from benzoic acids and electrophilic alkenes. mdpi.com

Table 2: Selected Methods for Derivatization of the Benzoic Acid Ring

| Modification | Method | Typical Reagents | Potential Product |

|---|---|---|---|

| Halogenation | Electrophilic Aromatic Substitution | X₂ (e.g., Br₂), Lewis Acid | Halogen substituted on the aromatic ring |

| Alkylation | C-H Activation/Annulation | Alkene, [Rh] or [Ru] catalyst, Oxidant | Ortho-alkenylated derivative |

Applications in Materials Science

The unique structure of this compound and its derivatives makes them valuable in the field of materials science, particularly in polymer chemistry and for the development of advanced coatings.

This compound can be used as a functional monomer for the synthesis of advanced polymers. After conversion to a more reactive form, such as an acid chloride or an ester, it can be incorporated into polymer backbones through polycondensation reactions to form polyesters and polyamides.

A key feature is the tert-butoxy group, which can be thermally cleaved to yield a phenolic hydroxyl group. This allows for the synthesis of a precursor polymer that can be later modified or cross-linked by activating the phenolic group. This "protecting group" strategy is a powerful tool in polymer synthesis. For example, research on polymers derived from other substituted benzoic acids, like vanillic acid, has shown their utility in creating bio-based polyesters and polyurethanes. nii.ac.jppolimi.it In a similar fashion, a diol or diisocyanate derived from this compound could serve as a monomer. The resulting polymers would contain latent phenolic functionalities, which upon deprotection could enhance properties like thermal stability, flame retardancy, or adhesion.

Table 3: Potential Polymer Applications of this compound Derivatives

| Polymer Type | Role of Monomer | Post-Polymerization Modification | Potential Polymer Properties |

|---|---|---|---|

| Polyester | Diol or diacid derivative | Thermal deprotection of tert-butyl group | Introduction of phenolic -OH for cross-linking or functionalization |

| Polyamide | Diamine or diacid derivative | Thermal deprotection of tert-butyl group | Enhanced adhesion, modified solubility |

| Polyurethane | Diol or diisocyanate derivative | Thermal deprotection of tert-butyl group | Tunable thermal and mechanical properties, improved substrate adhesion |

Derivatives of this compound are promising candidates for surface modification and the formulation of functional coatings. The ability to be incorporated into polymer resins, such as those used for inks and coatings, is a significant application. For instance, derivatives of substituted benzoic acids have been patented for use as stabilizers in inks for ink-jet printing. google.is

Furthermore, after deprotection to 3-hydroxybenzoic acid, the molecule can participate in the formation of metal-phenolic networks. This technology, inspired by the adhesive properties of mussel proteins, uses phenolic compounds to form coordinated coatings on a wide variety of substrates. acs.org These coatings can impart new functionalities, such as altering the surface to be superhydrophobic for oil/water separation. acs.org The use of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to create such networks demonstrates the potential for other substituted hydroxybenzoic acids in this area. acs.org Additionally, the incorporation of these structures into polyurethane formulations has been shown to produce high-performance coatings with tailored properties based on the specific phenolic structure used. polimi.it

Coordination Chemistry and Metal Complexes

Coordination chemistry investigates the formation of complexes between a central metal ion and surrounding molecules or ions, known as ligands. The carboxylate group of benzoic acid derivatives is an excellent ligand for a wide variety of metal ions, leading to the formation of metal-organic frameworks (MOFs), catalysts, and materials with interesting magnetic or optical properties. However, for this compound, specific research into its role as a ligand is not documented in available literature.

A comprehensive search of scientific databases and chemical literature did not yield any specific studies detailing the synthesis, characterization, or application of ruthenium complexes involving this compound as a ligand. Research on ruthenium complexes often focuses on ligands that can facilitate catalytic processes or form photophysically active materials. While ruthenium complexes with other benzoic acid derivatives have been explored, the specific impact of the 3-tert-butoxy substituent on the properties and reactivity of potential ruthenium complexes remains an uninvestigated area of research.

Similarly, there is a lack of published research on the coordination complexes of this compound with common bivalent transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The synthesis and characterization of such complexes would typically involve techniques like X-ray crystallography and spectroscopy to determine their structure and properties. Studies on analogous molecules, such as 3-methoxybenzoic acid, have shown the formation of various coordination polymers and discrete complexes. chemrxiv.orgrsc.org However, no such data exists for the 3-tert-butoxy derivative. Consequently, no data tables of crystallographic or spectroscopic findings can be presented.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that direct molecules to organize into larger, well-defined structures. Carboxylic acids are powerful functional groups for directing self-assembly through the formation of robust hydrogen bonds. The interplay of these hydrogen bonds with other interactions, such as van der Waals forces or π-π stacking, can lead to the formation of complex architectures like layers, tubes, and networks.

A review of the literature reveals no specific studies focused on the supramolecular chemistry or self-assembly of this compound. Research has been conducted on closely related isomers, such as 4-tert-butylbenzoic acid, which has been shown to form layered molecular arrays through hydrogen bonding. nih.gov The distinct positioning of the bulky group in this compound would be expected to lead to different packing arrangements and self-assembly motifs, but this has not been experimentally explored or reported. Therefore, there are no research findings or data to present on this topic.

Advanced Research Applications of 3 Tert Butoxybenzoic Acid in Medicinal Chemistry and Biology

Intermediate in Complex Molecule Synthesis

3-tert-Butoxybenzoic acid serves as a valuable intermediate in the synthesis of complex organic molecules, finding applications in both drug development and the specialty chemicals sector. Its unique structure, featuring a carboxylic acid group and a bulky tert-butoxy (B1229062) protecting group, allows for strategic chemical modifications.

Drug Development Precursors

In the realm of medicinal chemistry, this compound and its derivatives are utilized as foundational scaffolds for the creation of novel therapeutic agents. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis and other organic reactions, highlighting the utility of related structures in pharmaceutical development. For instance, the derivative 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is employed as a building block in the synthesis of pharmaceuticals. The Boc group provides stability during multi-step syntheses and can be selectively removed under specific conditions to allow for further chemical transformations.

This strategic use of protected benzoic acid derivatives enables the construction of complex molecular architectures with desired pharmacological properties. The benzoic acid moiety itself is a common feature in many drug molecules, and the ability to modify it with functional groups like the tert-butoxy group enhances its versatility as a precursor.

Agrochemicals and Specialty Chemicals

While direct evidence for the extensive use of this compound in the agrochemical industry is not prevalent in publicly available research, the applications of structurally similar benzoic acid derivatives suggest its potential in this field. For example, p-tert-butylbenzoic acid, an isomer, is synthesized through the oxidation of p-tert-butyltoluene. google.comgoogle.comresearchgate.net Benzoic acid derivatives, in general, are known to be used in the synthesis of various agrochemicals. The structural features of this compound could potentially be leveraged to develop new herbicides, fungicides, or plant growth regulators.

In the realm of specialty chemicals, benzoic acid derivatives are used in a variety of applications. The synthesis and properties of these compounds are of interest for creating polymers, resins, and other materials with specific characteristics. The tert-butyl group, in particular, can impart properties such as thermal stability and solubility in organic solvents.

Pharmacological Investigations of Derivatives

Derivatives of this compound are subjects of pharmacological investigation due to their potential to interact with biological targets, including enzymes and proteins. These studies are crucial in the discovery of new drugs for a range of diseases.

Enzyme Inhibition Studies

Benzoic acid derivatives have been a focus of enzyme inhibition studies. For example, a series of benzoic acid derivatives have been investigated as inhibitors of the enzyme trans-sialidase, which is a pharmacological target for new drugs against Chagas disease. nih.gov While specific studies focusing on this compound derivatives are not widely reported, the general principle of using the benzoic acid scaffold to design enzyme inhibitors is well-established. The electronic and steric properties of the tert-butoxy group could influence the binding affinity and selectivity of such derivatives for specific enzyme targets.

The exploration of this compound derivatives as enzyme inhibitors could lead to the discovery of new therapeutic agents for various conditions. The modular nature of their synthesis allows for the creation of a library of compounds that can be screened against a wide array of enzymes.

Protein-Ligand Interactions

The interaction of small molecules with proteins is a fundamental aspect of pharmacology. Studies on other benzoic acid derivatives, such as 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid, have shown that they can bind to proteins like human serum albumin. nih.gov This binding can influence the distribution, metabolism, and efficacy of a drug.

Understanding the protein-ligand interactions of this compound derivatives is crucial for their development as therapeutic agents. The bulky and hydrophobic tert-butoxy group would likely play a significant role in how these molecules interact with the binding pockets of proteins. Computational modeling and experimental techniques can be employed to investigate these interactions and guide the design of derivatives with improved binding characteristics.

Anti-cancer Research (e.g., EGFR inhibitors)

A promising area of research for derivatives of benzoic acid is in the field of oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is linked to the development of various cancers. researchgate.net Small-molecule tyrosine kinase inhibitors (TKIs) that target EGFR are an important class of anti-cancer drugs. nih.govnih.gov

Research into novel EGFR inhibitors has explored derivatives of structurally similar compounds. For instance, a study on carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid demonstrated their potential as allosteric site inhibitors of EGFR tyrosine kinase. researchgate.net In this research, certain derivatives exhibited significant cytotoxicity against lung, liver, and colorectal cancer cell lines. researchgate.net Molecular docking studies of these compounds also showed high binding scores to the EGFR tyrosine kinase domain. researchgate.net These findings suggest that the tert-butyl benzoic acid scaffold is a promising starting point for the development of new EGFR inhibitors. The specific substitution pattern on the benzoic acid ring, including the presence of a tert-butoxy group, could be a key factor in achieving potent and selective inhibition of EGFR, offering a potential avenue for the development of new anti-cancer therapies. researchgate.net

Antibacterial Activity of Derivatives

Derivatives of this compound, particularly those incorporating a thiazolidine (B150603) ring, have demonstrated notable antibacterial activity. Research into a series of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives revealed significant potential as antibacterial agents. nih.govresearchgate.net These compounds were synthesized and evaluated for their activity against both Gram-positive bacterial strains, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains, including Escherichia coli and Pseudomonas aeruginosa. nih.gov

In these studies, many of the 3-tert-butoxycarbonyl derivatives displayed more potent antibacterial effects than their related 2-arylthiazolidine-4-carboxylic acid counterparts without the tert-butoxycarbonyl (Boc) group. nih.govresearchgate.net One compound in particular, (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid, exhibited powerful activity against P. aeruginosa, with an IC₅₀ value of 0.195 µg/mL. nih.gov This potency was superior to that of the control antibiotics, Penicillin G and Kanamycin B, in the same assay. nih.gov Similarly, related hydrazide-hydrazone derivatives of 3-methoxybenzoic and 4-tert-butylbenzoic acid have shown high bacteriostatic or bactericidal activity, especially against Bacillus species. nih.govtandfonline.com

| Compound | Bacterial Strain | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 | nih.gov |

Structure-Activity Relationship (SAR) Studies on Derivatives

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate which parts of the molecule are essential for its antibacterial effects, guiding the design of more potent compounds. For thiazolidine derivatives, the presence of the N-tert-butoxycarbonyl (Boc) group is a critical factor, with N-Boc derivatives generally showing enhanced antibacterial activity compared to their non-protected analogues. researchgate.net

Influence of Steric and Electronic Effects

The steric and electronic properties of substituents on the aromatic rings of these derivatives play a crucial role in their antibacterial potency. nih.govconsensus.app

Steric Effects : The size and spatial arrangement of substituent groups can influence how the molecule interacts with its biological target. For 2-arylthiazolidine-4-carboxylic acid derivatives, the stereochemistry at the C2 position of the thiazolidine ring, which is influenced by bulky substituents on the aryl ring, is significant. The presence of groups like 2-NO₂ or 2,6-Cl on the aryl substituent can lead to significant anti-cancer activity, suggesting that steric hindrance can dictate the mode of interaction with biological targets. researchgate.net

Lipophilicity and Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a key physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug. nih.gov It plays a determinant role in the transport of compounds across biological membranes to reach their site of action. nih.gov

For thiazole-containing derivatives, lipophilicity is often correlated with biological activity. nih.govnih.gov An optimal hydro-lipophilic balance is often required for potent antimicrobial action. nih.gov Studies on thiazolyl-carbonyl-thiosemicarbazides and related azoles have shown that increasing the molecular volume, for instance by adding a bromo substituent, increases lipophilicity. nih.gov However, a simple linear relationship between lipophilicity and activity is not always observed. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to poor solubility in aqueous media and non-specific binding. The most effective anti-inflammatory and antioxidant compounds in one study were correlated with medium lipophilicity values. researchgate.net

| Factor | Observation | Significance |

|---|---|---|

| N-tert-butoxycarbonyl Group | Presence often enhances antibacterial activity. nih.govresearchgate.net | Improves interaction with bacterial targets or enhances cell penetration. |

| Aryl Substituents | Electron-withdrawing or bulky groups at specific positions can increase potency. researchgate.net | Alters electronic and steric profile, influencing target binding. |

| Lipophilicity | Optimal lipophilicity is crucial for membrane transport and activity. nih.govnih.gov | Balances solubility and permeability to allow the compound to reach its target. |

Advanced Biological Assay Development

To evaluate the therapeutic potential of this compound derivatives, robust biological assays are essential. These assays are designed to measure the compound's effect on bacterial cells and to confirm its interaction with the intended molecular target.

In Vitro Cellular Assays

In vitro cellular assays are fundamental tools in the early stages of drug discovery for assessing the biological activity of new compounds. youtube.com For antibacterial research, the primary assays are used to determine the minimum concentration of a compound required to affect bacteria. nih.gov

Commonly used assays include:

Minimum Inhibitory Concentration (MIC) Testing : This is a cornerstone assay in antimicrobial discovery. It is typically performed using broth microdilution methods to determine the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govtandfonline.com

Minimum Bactericidal Concentration (MBC) Determination : Following MIC testing, this assay can be performed to identify the lowest compound concentration that results in microbial death. pharmacologydiscoveryservices.com

Cell Viability and Cytotoxicity Assays : Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method are used to quantify the effect of a compound on the metabolic activity of bacterial cells, providing a measure of cell viability or death. nih.gov

Time-Kill Assays : These experiments assess the dynamic interaction between an antimicrobial agent and a bacterial strain over time, helping to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). pharmacologydiscoveryservices.com

Target Engagement Studies

Once a compound shows promising activity in cellular assays, it is crucial to confirm that it interacts with its intended molecular target within the complex environment of a living cell. acs.org Target engagement assays provide this confirmation, helping to rule out off-target effects and validate the compound's mechanism of action. acs.orgyoutube.com

Key methods for assessing target engagement include:

Activity-Based Protein Profiling (ABPP) : This chemoproteomic technique uses active site-directed chemical probes to assess the functional status of enzymes in native biological systems. nih.gov Competitive ABPP can be used to measure the binding of reversible inhibitors to their enzyme targets in cells and even in animal models, providing direct evidence of target engagement. nih.govnih.gov

Cellular Thermal Shift Assay (CETSA) : This method relies on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation. By heating cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein, one can quantify target engagement. youtube.com

Bioluminescence Resonance Energy Transfer (BRET) : NanoBRET is a proximity-based assay that can be used in live cells to measure the displacement of a tracer probe from a NanoLuciferase-tagged target protein by a test compound. researchgate.net This provides a quantitative measure of compound binding to the target in its native cellular environment. researchgate.net

Future Research Directions and Emerging Paradigms

Application in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is fundamental to the development of pharmaceuticals and other biologically active compounds. A key strategy in this field is the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk These auxiliaries impart a facial bias, directing incoming reagents to one side of the molecule, thus leading to the preferential formation of one diastereomer. wikipedia.orgsemanticscholar.org

The structure of 3-tert-Butoxybenzoic acid presents an intriguing scaffold for the design of new chiral auxiliaries. The carboxylic acid group provides a convenient handle for covalent attachment to a prochiral substrate, while the bulky tert-butoxy (B1229062) group could serve as a powerful stereodirecting element.

Potential Research Focus Areas:

Development of Novel Chiral Auxiliaries: Researchers may explore the synthesis of derivatives of this compound that incorporate a chiral center. The combination of the inherent chirality and the steric bulk of the tert-butoxy group could lead to high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions.

Stereoselective Control: The tert-butoxy group's size can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side. Future studies could quantify this directing effect and optimize reaction conditions to maximize stereocontrol.

Recoverability and Reusability: A crucial aspect of a good chiral auxiliary is its ease of removal and recovery for reuse. york.ac.uk Research would need to focus on developing mild cleavage conditions that detach the auxiliary from the product without causing racemization or degradation.

The principles of asymmetric synthesis, popularized by chemists like Elias James Corey and David A. Evans, have led to the creation of highly effective auxiliaries such as oxazolidinones and camphorsultam. wikipedia.orgnih.gov By applying these established principles, this compound could become the basis for a new class of auxiliaries, contributing to the ever-expanding toolbox of synthetic organic chemists.

Exploration of Novel Reaction Pathways

While classical transformations of carboxylic acids and aromatic rings are well-established, the future of synthetic chemistry lies in the development of more efficient, selective, and sustainable reaction pathways. For this compound, this involves exploring novel catalytic systems and reaction cascades that utilize its unique electronic and steric properties.

Emerging Synthetic Strategies:

C-H Activation: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Future research could target the regioselective C-H activation of the aromatic ring of this compound. The tert-butoxy group and the carboxylic acid could act as directing groups, enabling the introduction of new functional groups at specific positions, thereby bypassing traditional multi-step synthetic sequences.

Photoredox Catalysis: Visible-light photoredox catalysis offers a green and powerful method for forging new chemical bonds under mild conditions. This technology could be applied to this compound for novel decarboxylative couplings, where the carboxylic acid is converted into a radical and then joined with other molecules, or for innovative etherification and amination reactions.

Electrocatalysis: Electrocatalytic methods use electricity as a clean reagent to drive chemical transformations. This approach could be developed for the synthesis of this compound itself, for example, through the carboxylation of a corresponding aryl halide with CO₂, or for its subsequent conversion into other valuable compounds.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing flow-based processes for the synthesis and derivatization of this compound could lead to more efficient and reproducible manufacturing of its derivatives for various applications.

These advanced synthetic methods promise to expand the chemical space accessible from this compound, enabling the creation of complex molecules and materials with novel properties and functions.

Integration with Artificial Intelligence in Drug Discovery

Predictive Modeling: AI algorithms can be trained on large chemical databases to predict the physicochemical properties, biological activities, and potential toxicity profiles of novel molecules. mdpi.com The properties of this compound and its virtual derivatives could be rapidly assessed using such models to identify promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired therapeutic profiles. softwaremind.comyoutube.com this compound could be used as a defined scaffold or fragment within these generative algorithms to create novel drug candidates tailored to specific biological targets.

Virtual Screening and Target Identification: AI tools can screen massive virtual libraries of compounds against biological targets to identify potential hits. premierscience.com By incorporating this compound into these libraries, researchers can explore its potential to interact with a wide range of proteins associated with various diseases. Software platforms like DeepChem and tools like AlphaFold2 for protein structure prediction are revolutionizing this space. nih.gov

Reaction Planning: AI can also assist in planning the synthesis of complex molecules. By analyzing known chemical reactions, AI tools can propose efficient synthetic routes to novel derivatives of this compound, saving valuable time and resources in the lab.

Nanotechnology Applications

Nanotechnology, the manipulation of matter on an atomic and molecular scale, has led to the development of novel materials with unique properties. The functionalization of nanoparticles is a key aspect of this field, enabling the creation of materials for applications ranging from catalysis to biomedical imaging.

Carboxylic acids are frequently used as capping agents or ligands to stabilize nanoparticles and impart specific functionalities to their surfaces. Research has already demonstrated the successful functionalization of iron oxide (α-Fe₂O₃) nanoparticles with benzoic acid. samipubco.comresearchgate.net This provides a strong precedent for the future application of this compound in nanotechnology.

Potential Nanotechnology Roles:

Surface Modification of Nanoparticles: The carboxylic acid group of this compound can anchor the molecule to the surface of various metal and metal oxide nanoparticles (e.g., iron oxide, gold, titanium dioxide). The bulky, hydrophobic tert-butoxy group would then form an outer layer, modifying the surface properties of the nanomaterial.

Controlling Dispersibility: The tert-butoxy shell could enhance the dispersibility of nanoparticles in nonpolar solvents or polymer matrices, which is crucial for creating stable nanocomposites with uniform properties.

Creating Functional Nanomaterials: The modified nanoparticles could find use in various applications. For instance, nanoparticles coated with this compound could be explored as novel drug delivery vehicles, where the hydrophobic surface interacts with specific environments, or as components in advanced coatings and sensors.

By strategically choosing the functionalizing agent, scientists can fine-tune the properties of nanoparticles. The unique combination of a robust anchoring group and a bulky, hydrophobic tail makes this compound a promising candidate for creating the next generation of functional nanomaterials.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3-tert-Butoxybenzoic acid, and how do they influence experimental design?

- Answer : Key properties include molecular weight (194.2271 g/mol), LogP (2.56), and polar surface area (46.53 Ų) . These parameters guide solvent selection (e.g., LogP predicts solubility in organic phases) and purification strategies. For instance, the moderate LogP suggests suitability for reverse-phase HPLC. The tert-butoxy group’s steric bulk may hinder crystallization, necessitating optimized recrystallization solvents (e.g., ethanol/water mixtures).

Q. What synthetic methodologies are applicable for introducing the tert-butoxy group into benzoic acid derivatives?